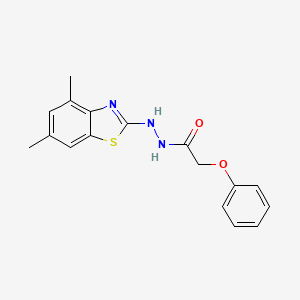![molecular formula C15H11ClF3NOS B2794380 N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide CAS No. 339097-96-0](/img/structure/B2794380.png)
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, commonly known as CTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which means that it can block the effects of opioids in the body. In
作用機序
CTAP works by binding to the mu-opioid receptor, which is the primary receptor responsible for the pain-relieving and rewarding effects of opioids. By blocking this receptor, CTAP can prevent the effects of opioids from being felt in the body. CTAP has also been shown to have some activity at the kappa-opioid receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects in the body. It can block the pain-relieving effects of opioids, as well as their effects on mood and behavior. CTAP has also been shown to have some activity at the dopamine receptor, which may contribute to its effects on reward and motivation. Additionally, CTAP has been shown to have some anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
CTAP has a number of advantages for use in lab experiments. It is a highly specific and potent opioid receptor antagonist, which makes it ideal for studying the effects of opioids in the body. CTAP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CTAP in lab experiments. It can be difficult to administer CTAP to animals or humans, as it must be given by injection. Additionally, CTAP has some off-target effects at other receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on CTAP. One area of interest is the development of new opioid receptor antagonists that are more specific and potent than CTAP. Another area of interest is the use of CTAP in combination with other drugs, such as antidepressants or antipsychotics, to treat psychiatric disorders. Additionally, there is ongoing research into the potential use of CTAP in the treatment of inflammatory diseases, such as arthritis or multiple sclerosis. Overall, CTAP is a promising compound with many potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
The synthesis of CTAP involves several steps, starting with the reaction of 2-chloroaniline with 3-(trifluoromethyl)benzenethiol to form the intermediate product, 2-(2-chlorophenylthio)-3-(trifluoromethyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide. The synthesis of CTAP has been optimized to produce high yields of pure product, making it suitable for use in scientific research.
科学的研究の応用
CTAP has been extensively studied for its potential therapeutic applications, particularly in the treatment of opioid addiction. It has been shown to block the rewarding effects of opioids, which may help to reduce the risk of relapse in recovering addicts. CTAP has also been studied for its potential use in the treatment of chronic pain, as it can block the pain-relieving effects of opioids without causing withdrawal symptoms. In addition, CTAP has been shown to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-12-6-1-2-7-13(12)20-14(21)9-22-11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZINYGQTVIBMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

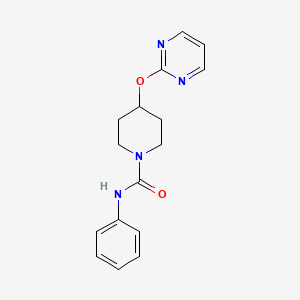
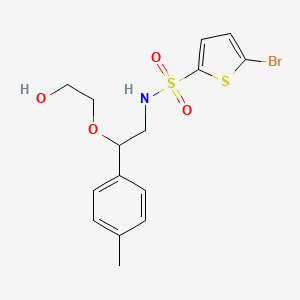
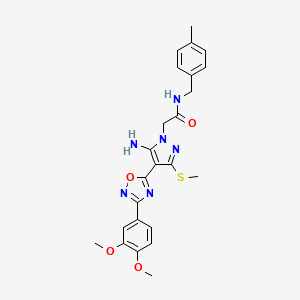

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2794302.png)
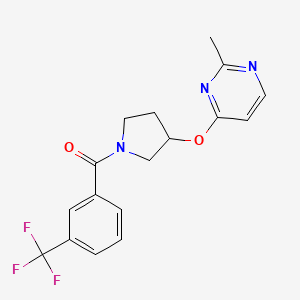
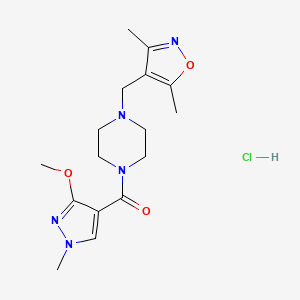
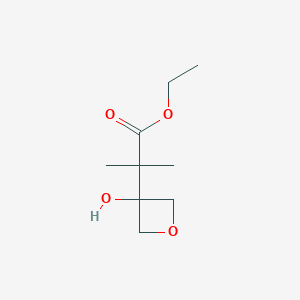

![Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2794314.png)
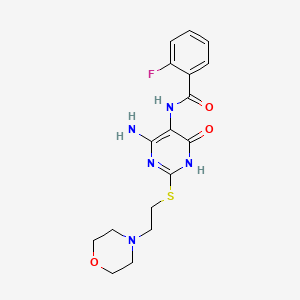

![2-Mercapto-3,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2794319.png)
